(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol
Description
(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3R position and a dimethylaminomethyl substituent at the 5R position.
The dimethylamino group enhances solubility in acidic conditions due to its basicity, while the hydroxyl group facilitates hydrogen bonding.
Properties
IUPAC Name |
(3R,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)5-6-3-7(10)4-8-6/h6-8,10H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDYKGBTSOBGCO-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1C[C@H](CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to 80°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Dopamine Receptor Modulation
Recent studies have highlighted the role of (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol in modulating dopamine receptors, specifically the D2 and D3 subtypes. The compound has been investigated for its potential as a bitopic ligand , which can selectively bind to these receptors, enhancing the efficacy of PET imaging techniques used in neurological research.
Case Study:
A study conducted by Tian et al. (2023) investigated the synthesis of bitopic ligands based on fallypride and their selectivity for D2R versus D3R. The incorporation of this compound into these ligands demonstrated improved selectivity for D3R, indicating its potential in developing radiotracers for imaging dopamine receptors in vivo .
Neuroprotective Properties
The compound has shown promise as a neuroprotective agent, particularly in models of neurodegenerative diseases. Its ability to interact with various signaling pathways may help mitigate neuronal damage.
Case Study:
Research has indicated that derivatives of this compound can inhibit pathways associated with oxidative stress and apoptosis in neuronal cells. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 5R position significantly influences molecular weight, polarity, and solubility. Key analogs include:
Key Observations :
- Dimethylaminomethyl: Introduces a tertiary amine, offering balanced lipophilicity and solubility. This group is less basic than primary amines (e.g., aminomethyl) but more soluble than non-polar substituents like methyl.
- Methoxymethyl: The ether group increases lipophilicity compared to hydroxyl but lacks the charge-mediated solubility of dimethylamino.
- Methyl : Simplest substituent, yielding lower molecular weight and reduced polarity, often requiring salt forms (e.g., hydrochloride) for improved crystallinity .
Stereochemical Considerations
Stereochemistry at the 3R and 5R positions is critical for biological activity. For example:
- (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride () retains the 3R,5R configuration but incorporates a pyrimidine ring, demonstrating how stereochemistry and extended pharmacophores enhance kinase inhibition .
Biological Activity
(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H17FN4O
- Molecular Weight : 240.28 g/mol
- CAS Number : 2375250-68-1
Biological Activity Overview
The biological activity of this compound has been explored through various mechanisms, including analgesic effects, anti-inflammatory properties, and potential anticancer activities.
1. Analgesic Properties
Research indicates that compounds with similar structures exhibit potent analgesic effects. For instance, studies have shown that derivatives of pyrrolidine can modulate opioid receptors, leading to significant pain relief. In particular:
- ED50 Values : In a hot plate model, the compound demonstrated an ED50 value of 0.54 mg/kg, indicating its effectiveness in inducing analgesia .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit pathways involved in the inflammatory response:
- Mechanism : The modulation of inflammatory cytokines and mediators has been observed in related compounds, suggesting similar mechanisms may apply to this compound.
3. Anticancer Activity
Recent computational studies have identified this compound as a candidate for anticancer therapy:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines, including colorectal carcinoma and epidermoid carcinoma .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:
- Opioid Receptor Modulation : Similar compounds have been shown to activate μ-opioid receptors, which play a crucial role in pain modulation.
- Cytokine Inhibition : The potential to inhibit pro-inflammatory cytokines may contribute to its anti-inflammatory effects.
- Cell Cycle Interference : Anticancer properties may arise from the ability to interfere with cell cycle progression in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
